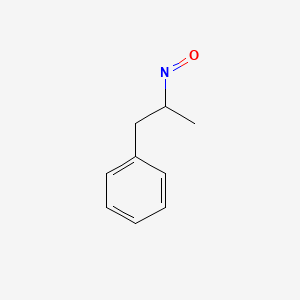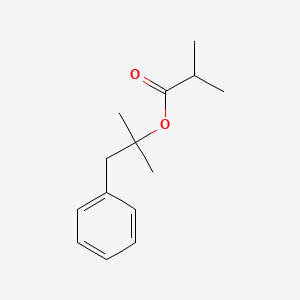
Inositol 2,4,5-trisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inositol 2,4,5-trisphosphate is a signaling molecule that plays a crucial role in various cellular processes. It is a derivative of inositol, a type of sugar, and is involved in the regulation of intracellular calcium levels. This compound is part of the inositol phosphate family and is known for its role in signal transduction pathways, particularly in the release of calcium from intracellular stores .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol 2,4,5-trisphosphate is synthesized through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C. This reaction occurs in the plasma membrane and results in the formation of this compound and diacylglycerol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of phosphatidylinositol 4,5-bisphosphate from biological sources, followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Inositol 2,4,5-trisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be phosphorylated to form inositol 1,3,4,5-tetrakisphosphate by inositol 1,4,5-trisphosphate 3-kinase .
Common Reagents and Conditions: The phosphorylation reactions typically require ATP as a phosphate donor and specific kinases such as inositol 1,4,5-trisphosphate 3-kinase. Dephosphorylation reactions involve phosphatases that remove phosphate groups from the molecule .
Major Products Formed: The major products formed from the reactions of this compound include inositol 1,3,4,5-tetrakisphosphate and other inositol phosphates that play roles in various signaling pathways .
Scientific Research Applications
Inositol 2,4,5-trisphosphate has a wide range of applications in scientific research:
Mechanism of Action
Inositol 2,4,5-trisphosphate exerts its effects by binding to its receptor, which is a calcium channel located in the endoplasmic reticulum. Upon binding, it triggers the release of calcium ions into the cytoplasm, leading to various cellular responses. This process is essential for the regulation of numerous physiological functions, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Inositol 1,4,5-trisphosphate: Another inositol phosphate that plays a similar role in calcium signaling.
Inositol 1,3,4,5-tetrakisphosphate: A product of the phosphorylation of inositol 2,4,5-trisphosphate, involved in further signaling pathways.
Inositol hexakisphosphate: Known for its role in cellular signaling and regulation.
Uniqueness: this compound is unique due to its specific role in the rapid mobilization of intracellular calcium, which is critical for immediate cellular responses. Its ability to act as a second messenger in various signaling pathways distinguishes it from other inositol phosphates .
Properties
CAS No. |
91840-07-2 |
|---|---|
Molecular Formula |
C6H15O15P3 |
Molecular Weight |
420.10 g/mol |
IUPAC Name |
[(1R,2S,3S,4S,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4-,5+,6+/m0/s1 |
InChI Key |
MMWCIQZXVOZEGG-LKPKBOIGSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
91840-07-2 |
Synonyms |
(2,4,5)IP(3) 2,4,5-IP3 inositol 2,4,5-triphosphate inositol 2,4,5-trisphosphate inositol-2,4,5-trisphosphate Ins(2,4,5)P(3) Ins(2,4,5)P3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)
![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)



![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)




![[(2S,8R,10S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate](/img/structure/B1219084.png)


